

ZK164015 (Onapristone) vs. Mifepristone (RU486) in Breast Cancer Cells: A Comparative Guide

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Compound of Interest

Compound Name: ZK164015

Cat. No.: B061454

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For researchers and drug development professionals navigating the landscape of progesterone receptor (PR) antagonists for breast cancer therapy, **ZK164015** (Onapristone) and Mifepristone (RU486) represent two key compounds with distinct pharmacological profiles. This guide provides an objective comparison of their performance in breast cancer cells, supported by available experimental data, detailed methodologies for key assays, and visualizations of their mechanisms and experimental workflows.

Executive Summary

Both **ZK164015** and mifepristone are steroidal antiprogestins that have demonstrated antiproliferative effects in PR-positive breast cancer cells. Their primary mechanism of action involves blocking the progesterone receptor, thereby inhibiting the growth-promoting effects of progesterone. However, they differ in their specific interaction with the PR and in their off-target effects. Onapristone is classified as a pure, silent antagonist (Type I antiprogestin), whereas mifepristone is a partial agonist/antagonist (Type II antiprogestin) with notable antiglucocorticoid activity.^[1]

The clinical development of the immediate-release formulation of onapristone was halted due to instances of liver toxicity.^{[2][3]} However, an extended-release formulation has been developed to mitigate this risk and is under clinical investigation.^[2] Mifepristone, widely known for its use in medical abortion, has also been studied for its potential in breast cancer treatment and prevention.^{[4][5]}

Comparative Data Presentation

The following tables summarize quantitative data from various studies on the effects of **ZK164015** (Onapristone) and Mifepristone on breast cancer cells. It is important to note that the data are compiled from different studies and direct, side-by-side comparisons in the same experimental setting are limited.

Table 1: In Vitro Antiproliferative Activity in Breast Cancer Cell Lines

Compound	Cell Line	Assay	Endpoint	Result	Citation
ZK164015 (Onapristone)	T47-D	Not specified	Growth Inhibition	39% inhibition	[6]
SK-BR-3	Not specified	Growth Inhibition	17% inhibition	[6]	
CMT-U27 (Canine)	WST-8	Reduced Viable Cells	Significant reduction at 24h (p<0.05)	[7]	
Mifepristone (RU486)	T47-D	Not specified	Growth Inhibition	Dose- dependent	[4]
MCF-7	Not specified	Growth Inhibition	Dose- dependent	[4]	
HCC1937 (TNBC)	SRB Assay	IC50	17.2 μ M	[4]	
SUM149PT (TNBC)	SRB Assay	IC50	11.3 μ M	[4]	
CMT-U27 (Canine)	WST-8	Reduced Viable Cells	Significant reduction at 24h (p<0.05)	[7]	

Table 2: Effects on Cell Cycle and Apoptosis in Breast Cancer Cells

Compound	Cell Line	Effect	Observation	Citation
ZK164015 (Onapristone)	T47-D, SK-BR-3	Cell Cycle Arrest	Accumulation of cells in G0/G1 phase, reduction of S-phase cells	[6]
Mifepristone (RU486)	MCF-7	Apoptosis	Induction of apoptosis	[8]
MCF-7	Cell Cycle Arrest	G1 arrest	[8]	
HHUA	Apoptosis	Dose-dependent increase in apoptosis and Caspase-3 expression	[6]	

Table 3: In Vivo Antitumor Activity in a Human Breast Cancer Xenograft Model

Treatment	Model	Effect	Observation	Citation
Onapristone	MCF-7 xenografts in nude mice	Tumor Growth	Retardation of estrogen-induced tumor progression	[2]
Mifepristone	MCF-7 xenografts in nude mice	Tumor Growth	Retardation of estrogen-induced tumor progression	[2]

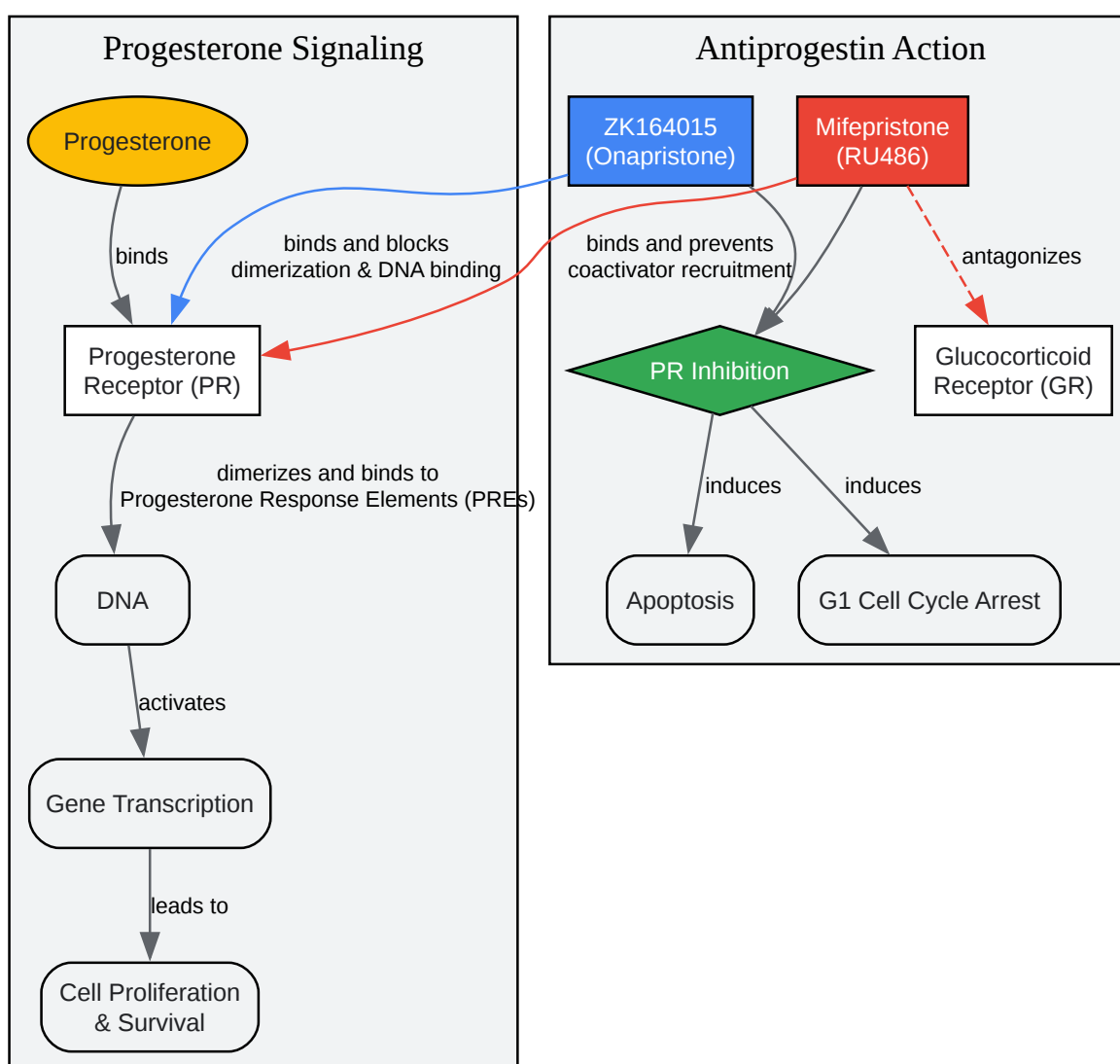
Mechanism of Action and Signaling Pathways

ZK164015 (Onapristone) and Mifepristone differ in their interaction with the progesterone receptor, leading to distinct downstream effects.

- **ZK164015** (Onapristone): As a Type I antiprogestin, it is considered a "pure" or "silent" antagonist. It prevents the PR from dimerizing and binding to DNA, thereby completely

blocking PR-mediated gene transcription.[9]

- Mifepristone (RU486): As a Type II antiprogesterin, it exhibits mixed agonist/antagonist activity. When bound to the PR, it induces a conformational change that allows DNA binding but prevents the recruitment of coactivators, thus inhibiting the transcription of progesterone-responsive genes.[10] In some contexts, it can have partial agonist effects.[1] Mifepristone also has significant affinity for the glucocorticoid receptor (GR), leading to antiglucocorticoid effects.[11]



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Figure 1. Simplified signaling pathway of progesterone and the inhibitory mechanisms of **ZK164015** and mifepristone.

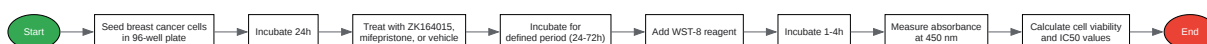
Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of these compounds.

Cell Viability Assay (WST-8)

This colorimetric assay measures the activity of cellular dehydrogenases, which is indicative of the number of viable cells.

- **Cell Seeding:** Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **ZK164015** and mifepristone in culture medium. Replace the existing medium with 100 μ L of the medium containing the compounds or vehicle control.
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- **WST-8 Reagent Addition:** Add 10 μ L of WST-8 solution to each well.
- **Final Incubation:** Incubate the plate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.



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Figure 2. Experimental workflow for the WST-8 cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment:** Culture breast cancer cells in 6-well plates and treat with **ZK164015**, mifepristone, or vehicle control for a specified time (e.g., 48 hours).
- **Cell Harvesting:** Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
- **Staining:** Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

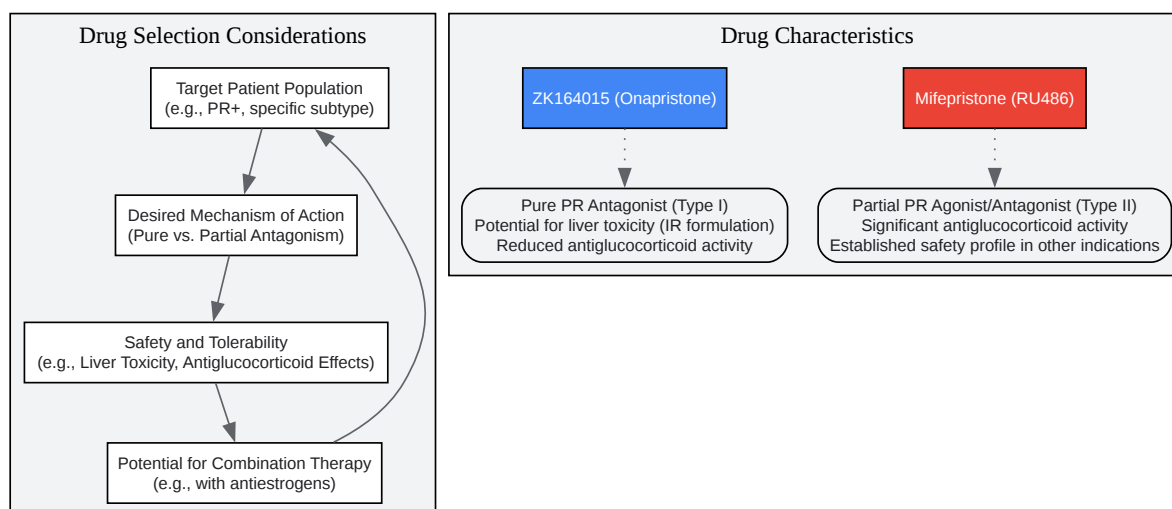
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

- **Cell Treatment:** Treat breast cancer cells with the compounds as described for the apoptosis assay.
- **Cell Fixation:** Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- **Staining:** Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- **Incubation:** Incubate for 30 minutes at room temperature in the dark.

- **Flow Cytometry Analysis:** Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Logical Relationships and Considerations

The choice between **ZK164015** and mifepristone for further research and development in breast cancer may depend on several factors.



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